Dimethyloxaloylglycine (Dimethyloxaloylglycine) is a cell-permeable, competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. [, , , ] It is frequently employed in scientific research to mimic hypoxic conditions by stabilizing hypoxia-inducible factors (HIFs), primarily HIF-1α. [, , , , , , , , ]
Development of Specific PHD Inhibitors: Further research is needed to develop more specific PHD inhibitors with improved efficacy and reduced off-target effects. [] This would allow for a more targeted approach to manipulating the HIF pathway for therapeutic purposes.
Clinical Translation: While promising in preclinical studies, the clinical translation of Dimethyloxaloylglycine and other PHD inhibitors requires further investigation. [, ] Well-designed clinical trials are crucial to evaluating the efficacy and safety of these compounds in human patients.
Understanding the Complex Role of HIF in Disease: HIF signaling plays a complex and often contradictory role in various diseases. [, , , , ] More research is needed to fully elucidate the contextual effects of HIF activation in different disease models to guide the development of safe and effective therapies.
Combination Therapies: Exploring the potential of Dimethyloxaloylglycine and other PHD inhibitors in combination with existing therapies, such as chemotherapy or stem cell transplantation, could lead to novel therapeutic strategies for various diseases. []
Dimethyloxalylglycine is classified as a small organic molecule with the chemical formula CHNO. It is primarily recognized for its function as an inhibitor of prolyl hydroxylase domain enzymes, which play a critical role in oxygen sensing and the stabilization of hypoxia-inducible factors. This compound is synthesized in laboratory settings and has been used extensively in various biological studies to explore its effects on cellular metabolism and signaling pathways related to hypoxia and inflammation .
The synthesis of dimethyloxalylglycine typically involves several steps. One common method includes the reaction of oxalic acid with glycine in the presence of an appropriate catalyst. The process can be optimized by adjusting parameters such as temperature, pH, and reaction time to enhance yield and purity. For instance, a study indicated that dimethyloxalylglycine was synthesized by Medical Chemistry Laboratories at Taisho Pharmaceutical Co., Ltd., highlighting its availability for research purposes .
Dimethyloxalylglycine has a molecular weight of 159.12 g/mol. Its structure features a central oxalyl moiety bonded to two methyl groups and an amino acid backbone:
Dimethyloxalylglycine primarily acts as a competitive inhibitor for prolyl hydroxylase domain enzymes. This inhibition leads to the stabilization of hypoxia-inducible factors under normoxic conditions. The compound can also participate in various biochemical pathways:
The primary mechanism by which dimethyloxalylglycine exerts its effects is through the inhibition of prolyl hydroxylase domain enzymes. This inhibition leads to:
Dimethyloxalylglycine exhibits several notable physical and chemical properties:
Dimethyloxalylglycine has a wide array of applications in scientific research:
Research has shown that dimethyloxalylglycine can significantly modulate cellular metabolism by shifting energy production pathways and enhancing antioxidant defenses, making it a valuable tool for understanding disease mechanisms related to hypoxia and inflammation .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2